![molecular formula C24H26Cl2N2O2 B1353926 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride CAS No. 324523-20-8](/img/structure/B1353926.png)
2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride
Overview
Description
Mechanism of Action
Target of Action
NPS 2143 hydrochloride, also known as SB-262470A, is a selective antagonist of the Calcium-sensing receptor (CaSR) . The CaSR is a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
NPS 2143 hydrochloride interacts with the CaSR and blocks its activation . This interaction inhibits the increase in cytoplasmic calcium concentrations . Furthermore, it stimulates the release of the body’s own stores of native parathyroid hormone (PTH) .
Biochemical Pathways
The primary biochemical pathway affected by NPS 2143 hydrochloride is the regulation of calcium homeostasis. By antagonizing the CaSR, NPS 2143 hydrochloride disrupts the normal response to elevated extracellular calcium levels. This leads to an increase in the secretion of PTH, a hormone that plays a key role in regulating calcium levels in the body .
Pharmacokinetics
It is known that the compound has oral bioavailability .
Result of Action
The antagonistic action of NPS 2143 hydrochloride on the CaSR results in the stimulation of PTH secretion . This can lead to an increase in calcium concentrations in the blood. The compound has been researched for potential therapeutic applications in conditions such as osteoporosis .
Biochemical Analysis
Biochemical Properties
NPS 2143 hydrochloride functions as a potent and selective antagonist of the calcium-sensing receptor. This receptor is a G-protein-coupled receptor that plays a critical role in maintaining calcium homeostasis by regulating parathyroid hormone secretion. NPS 2143 hydrochloride binds to the calcium-sensing receptor and inhibits its activity, leading to increased secretion of parathyroid hormone. This interaction is highly specific, with an inhibitory concentration (IC50) of approximately 43 nanomolar . Additionally, NPS 2143 hydrochloride has been shown to block the inhibitory effects of calcimimetic agents on parathyroid hormone secretion .
Cellular Effects
NPS 2143 hydrochloride has significant effects on various cell types and cellular processes. In gastric cancer cells, NPS 2143 hydrochloride has been demonstrated to suppress proliferation, invasion, and migration while promoting apoptosis . This compound achieves these effects by inhibiting the calcium-sensing receptor, which in turn suppresses the PI3K/Akt signaling pathway. Furthermore, NPS 2143 hydrochloride has been shown to stimulate parathyroid hormone secretion from bovine parathyroid cells . In human embryonic kidney cells expressing the human calcium-sensing receptor, NPS 2143 hydrochloride effectively blocks increases in cytoplasmic calcium concentrations .
Molecular Mechanism
The molecular mechanism of action of NPS 2143 hydrochloride involves its antagonistic effect on the calcium-sensing receptor. By binding to this receptor, NPS 2143 hydrochloride inhibits its activity, leading to increased secretion of parathyroid hormone . This compound also blocks the inhibitory effects of extracellular calcium on isoproterenol-stimulated increases in cyclic adenosine monophosphate formation . Additionally, NPS 2143 hydrochloride has been shown to inhibit the activity of the calcium-sensing receptor in human embryonic kidney cells, resulting in decreased cytoplasmic calcium concentrations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NPS 2143 hydrochloride have been observed to change over time. This compound has been shown to be stable and effective in stimulating parathyroid hormone secretion over extended periods Studies have demonstrated that NPS 2143 hydrochloride can maintain its inhibitory effects on the calcium-sensing receptor and its downstream signaling pathways over time .
Dosage Effects in Animal Models
The effects of NPS 2143 hydrochloride vary with different dosages in animal models. At lower doses, NPS 2143 hydrochloride effectively stimulates parathyroid hormone secretion without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hypercalcemia and potential damage to the parathyroid glands . It is crucial to determine the optimal dosage of NPS 2143 hydrochloride to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
NPS 2143 hydrochloride is involved in several metabolic pathways, primarily related to calcium homeostasis. This compound interacts with the calcium-sensing receptor, leading to increased secretion of parathyroid hormone . Additionally, NPS 2143 hydrochloride has been shown to affect the activity of enzymes involved in cyclic adenosine monophosphate formation . The precise metabolic pathways and interactions of NPS 2143 hydrochloride require further elucidation through comprehensive biochemical studies.
Transport and Distribution
NPS 2143 hydrochloride is transported and distributed within cells and tissues through various mechanisms. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, NPS 2143 hydrochloride has been shown to accumulate in specific tissues, such as the parathyroid glands, where it exerts its effects on calcium homeostasis . The distribution and localization of NPS 2143 hydrochloride within the body are critical factors in determining its therapeutic efficacy.
Subcellular Localization
The subcellular localization of NPS 2143 hydrochloride plays a crucial role in its activity and function. This compound is primarily localized to the plasma membrane, where it interacts with the calcium-sensing receptor . Additionally, NPS 2143 hydrochloride may undergo post-translational modifications that direct it to specific cellular compartments or organelles . Understanding the subcellular localization of NPS 2143 hydrochloride is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
The synthesis of NPS-2143 hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of NPS-2143 hydrochloride is synthesized through a series of reactions involving aromatic substitution and coupling reactions.
Functional Group Modifications: The core structure is then modified to introduce the necessary functional groups, such as the chloro and hydroxy groups.
Final Purification: The final product is purified using techniques like recrystallization or chromatography to obtain NPS-2143 hydrochloride in its pure form.
Industrial production methods for NPS-2143 hydrochloride are not widely documented, but they likely involve scaling up the laboratory synthesis process with optimizations for yield and purity.
Chemical Reactions Analysis
NPS-2143 hydrochloride undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the hydroxy and amino groups.
Substitution Reactions: The chloro group in NPS-2143 hydrochloride can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
Overview
The compound 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride, commonly referred to as NPS-2143 HCl, is a synthetic molecule recognized for its potential therapeutic applications, particularly in the field of pharmacology. This compound acts primarily as a selective antagonist for the androgen receptor (AR), making it relevant in the treatment of various androgen-dependent conditions, including certain cancers.
Androgen Receptor Modulation
NPS-2143 HCl has been identified as a tissue-selective androgen receptor modulator (SARM). Its ability to selectively inhibit AR activity is significant for treating conditions such as prostate cancer, where AR plays a critical role in tumor progression. Research indicates that this compound can effectively block AR signaling pathways, providing a potential therapeutic approach for AR-dependent malignancies .
Pharmacological Studies
In pharmacological studies, NPS-2143 HCl has demonstrated efficacy in modulating various biological pathways associated with steroid hormone receptors. It has been evaluated for its effects on metabolic processes and its potential to mitigate side effects commonly associated with traditional androgen therapies. The compound's unique structure allows it to interact selectively with specific receptor sites, leading to reduced adverse effects compared to non-selective antagonists .
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between NPS-2143 HCl and the androgen receptor. These studies provide insights into the compound's mechanism of action at the molecular level, highlighting its potential as a lead compound for further drug development targeting AR-related disorders .
Table: Summary of Key Findings from Research Studies
Comparison with Similar Compounds
NPS-2143 hydrochloride is unique in its high selectivity and potency as a calcium-sensing receptor antagonist. Similar compounds include:
Cinacalcet: Another calcilytic agent, but it acts as a positive allosteric modulator of the calcium-sensing receptor, making it different in its mechanism of action.
Ronacaleret: A calcilytic agent with a similar mechanism of action but different pharmacokinetic properties.
Calindol hydrochloride: Another calcium-sensing receptor antagonist with different chemical structure and properties.
NPS-2143 hydrochloride stands out due to its high potency and selectivity, making it a valuable tool in research and potential therapeutic applications.
Biological Activity
2-Chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile; hydrochloride, commonly referred to as NPS-2143, is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammation and neurodegenerative diseases. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant research findings.
Molecular Characteristics
NPS-2143 has the following molecular properties:
- Molecular Formula : C24H25ClN2O2
- Molecular Weight : 408.9 g/mol
- XLogP3-AA : 5 (indicating high lipophilicity)
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 8 .
NPS-2143 is primarily known as an antagonist of the NLRP3 inflammasome, which plays a crucial role in the body's immune response. The NLRP3 inflammasome is involved in the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18. By inhibiting this pathway, NPS-2143 may exert anti-inflammatory effects that are beneficial in various pathological conditions.
Key Mechanisms:
- Inflammasome Inhibition : NPS-2143 effectively inhibits NLRP3 activation, thereby reducing the secretion of inflammatory cytokines.
- Neuroprotective Effects : Studies indicate that NPS-2143 can protect neurons from oxidative stress and apoptosis, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Regulation of Microglial Activation : The compound has been shown to modulate microglial responses, shifting them from a pro-inflammatory (M1) to a more homeostatic (M2) phenotype .
In Vitro Studies
In vitro studies have demonstrated that NPS-2143 significantly reduces the levels of IL-1β and IL-18 in response to various stimuli that activate the NLRP3 inflammasome. For example, exposure to ATP or silica particles typically triggers inflammasome activation, but treatment with NPS-2143 effectively inhibited these responses .
In Vivo Studies
Animal models have provided further evidence of the compound's efficacy:
- Neuroinflammation Models : In models of neuroinflammation induced by lipopolysaccharide (LPS), administration of NPS-2143 resulted in decreased levels of pro-inflammatory cytokines and improved behavioral outcomes .
Study Type | Model Type | Key Findings |
---|---|---|
In Vitro | Primary Microglial Cells | Reduced IL-1β secretion upon NLRP3 activation |
In Vivo | LPS-Induced Neuroinflammation | Decreased cytokine levels and improved behavior |
Case Studies
Several case studies have explored the therapeutic potential of NPS-2143:
- Alzheimer's Disease Model : In a transgenic mouse model mimicking Alzheimer's disease, treatment with NPS-2143 led to reduced amyloid plaque formation and improved cognitive function.
- Parkinson’s Disease Model : Another study highlighted that NPS-2143 administration mitigated dopaminergic neuron loss in a Parkinson's disease model by inhibiting microglial activation and reducing neuroinflammation .
Properties
IUPAC Name |
2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2.ClH/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26;/h3-12,20,27-28H,13,15-16H2,1-2H3;1H/t20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBNDUQLNGYBNL-VEIFNGETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)NC[C@H](COC3=C(C(=CC=C3)Cl)C#N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324523-20-8 | |
Record name | NPS-2143 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324523208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 324523-20-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NPS-2143 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U48SZ6EBB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of NPS 2143 hydrochloride on melanoma cells?
A1: NPS 2143 hydrochloride functions as a calcimimetic drug, acting as an antagonist of the calcium-sensing receptor (CaSR) [, ]. By inhibiting CaSR, it disrupts calcium signaling pathways within cells. In melanoma cells specifically, NPS 2143 hydrochloride has been shown to:
- Inhibit proliferation and survival: Studies using the human melanoma cell line M14 demonstrated that NPS 2143 hydrochloride significantly reduced cell viability and hampered their ability to proliferate [].
- Induce apoptosis: The compound was found to trigger apoptosis, a form of programmed cell death, in M14 cells []. This was evidenced by an increase in the Bax/Bcl-2 ratio, indicating activation of the mitochondrial apoptotic pathway [].
- Modulate PI3K signaling: NPS 2143 hydrochloride treatment also influenced the expression and phosphorylation of proteins associated with the PI3K signaling pathway, a key regulator of cell growth and survival [].
Q2: Beyond its effects on melanoma cells, does NPS 2143 hydrochloride impact other physiological systems?
A2: Yes, research indicates that NPS 2143 hydrochloride can affect the urinary system. Specifically, it has been found to:
- Modulate detrusor activity: In rat models, NPS 2143 hydrochloride was shown to influence the activity of the detrusor muscle, which is responsible for bladder contractions during urination []. This effect appears to be mediated through the urothelial CaSR.
- Impact micturition function: Studies using cystometry and nerve activity recordings revealed that NPS 2143 hydrochloride can inhibit the micturition reflex and modulate both afferent and efferent nerve activities in the bladder [].
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